molecular formula C26H22N2O5 B12346842 ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate

ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B12346842
M. Wt: 442.5 g/mol
InChI Key: XLHDAZICVCVCBZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromenylidene moiety and a methoxyphenyl carbamoyl group. It is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

The synthesis of ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves multiple steps. One common synthetic route includes the condensation of 4-methoxyphenyl isocyanate with 3-formylchromone, followed by the reaction with ethyl 4-aminobenzoate under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to facilitate the process .

Chemical Reactions Analysis

Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as anti-inflammatory and antioxidant properties, are of interest for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The chromenylidene moiety can interact with enzymes and receptors, modulating their activity. The methoxyphenyl carbamoyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can be compared with similar compounds such as:

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 4-[[3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate

InChI

InChI=1S/C26H22N2O5/c1-3-32-26(30)17-8-10-20(11-9-17)28-25-22(16-18-6-4-5-7-23(18)33-25)24(29)27-19-12-14-21(31-2)15-13-19/h4-16H,3H2,1-2H3,(H,27,29)

InChI Key

XLHDAZICVCVCBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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